molecular formula C6H9Cl2NS B1416870 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride CAS No. 548772-42-5

2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride

Cat. No. B1416870
M. Wt: 198.11 g/mol
InChI Key: POJXZNWFJAMOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride” is a heterocyclic organic compound . It has a molecular formula of C6H9Cl2NS . The average mass of this compound is 198.113 Da, and its monoisotopic mass is 196.983276 Da .


Molecular Structure Analysis

The molecular structure of “2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a chlorine atom attached to one of the carbon atoms. An ethanamine group is attached to the same carbon atom .

Scientific Research Applications

Molecular Structure Analysis

Molecular structures of compounds related to 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride have been studied for their unique hydrogen-bonding patterns. For instance, molecules of a related compound, (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)-prop-2-en-1-one, are linked into hydrogen-bonded chains, indicating potential for intricate molecular interactions (Girisha et al., 2016).

Synthetic Routes and Intermediates

Exploration into the synthetic routes of related compounds, such as 2-(thiophen-2-yl)ethanamine, has been reported, highlighting the intricate steps involved in the synthesis and the resulting yields at each step. These studies provide valuable insights into the synthetic chemistry of related compounds (Wei Yun-yang, 2007).

DNA Binding and Nuclease Activity

Research has been conducted on Cu(II) complexes of ligands related to 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, demonstrating their DNA-binding propensity and nuclease activity. These studies provide a foundation for understanding the biological interactions and potential therapeutic applications of such complexes (Kumar et al., 2012).

Antimicrobial and Antifungal Activity

Novel amides synthesized from related compounds have shown significant antibacterial and antifungal activities, indicating their potential as medicinal agents. The structural characterization of these compounds contributes to our understanding of their therapeutic potential (Pejchal et al., 2015).

Apoptosis Induction in Cancer Therapy

Studies on related compounds, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have revealed their ability to induce apoptosis in cancer cells, presenting a promising avenue for cancer therapy. Identifying the molecular targets of these compounds, like TIP47, enhances our understanding of their mechanism of action and potential therapeutic applications (Zhang et al., 2005).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJXZNWFJAMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655369
Record name 2-(5-Chlorothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride

CAS RN

548772-42-5
Record name 2-Thiopheneethanamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548772-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chlorothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Reactant of Route 6
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.